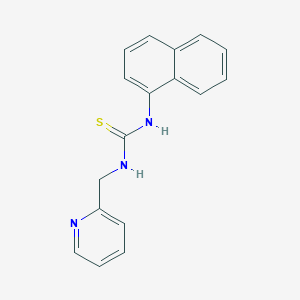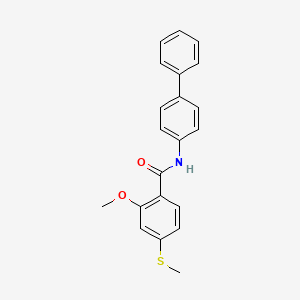
N-4-biphenylyl-2-methoxy-4-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BML-210 is a synthetic compound that belongs to the class of benzamides. It was first synthesized by researchers at the Bristol-Myers Squibb Pharmaceutical Research Institute in the 1990s. Since then, BML-210 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of BML-210 is not fully understood. However, studies have shown that BML-210 inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BML-210 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In cancer research, BML-210 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). In inflammation research, BML-210 has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In neurodegenerative disease research, BML-210 has been shown to have neuroprotective effects, including the inhibition of neuroinflammation and the promotion of neuronal survival.
实验室实验的优点和局限性
One advantage of using BML-210 in lab experiments is its specificity for COX-2 and HDACs, which allows for targeted inhibition of these enzymes. However, one limitation is that BML-210 is not very soluble in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on BML-210. In cancer research, future studies could focus on the use of BML-210 in combination with other cancer therapies to enhance its efficacy. In inflammation research, future studies could focus on the use of BML-210 in animal models of inflammatory diseases to further investigate its therapeutic potential. In neurodegenerative disease research, future studies could focus on the use of BML-210 in animal models of Alzheimer's and Parkinson's to further investigate its neuroprotective effects.
In conclusion, BML-210 is a synthetic compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. Its specificity for COX-2 and HDACs makes it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成方法
The synthesis of BML-210 involves the reaction of 4-biphenylyl-2-methoxy-4-(methylthio)benzoic acid with thionyl chloride, followed by the reaction with ammonia and then with acetic anhydride. The final product is obtained by recrystallization from ethanol.
科学研究应用
BML-210 has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, BML-210 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Inflammation research has also shown that BML-210 has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, BML-210 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(4-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-20-14-18(25-2)12-13-19(20)21(23)22-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVKIYHZRCAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
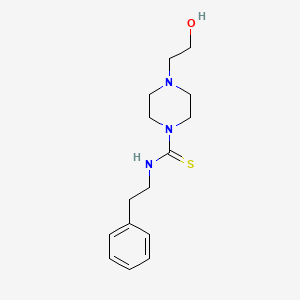
![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)
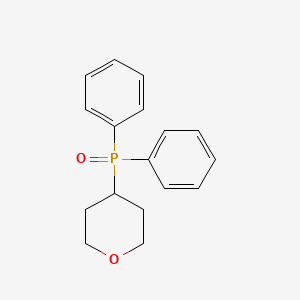
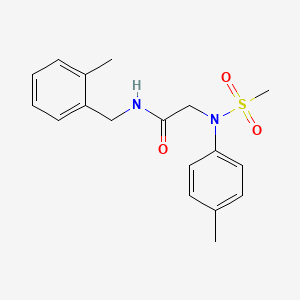

![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)
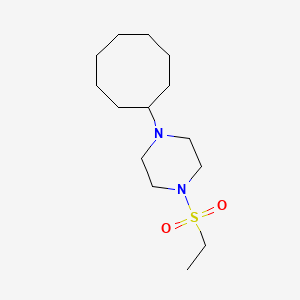
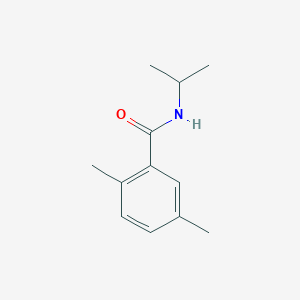
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
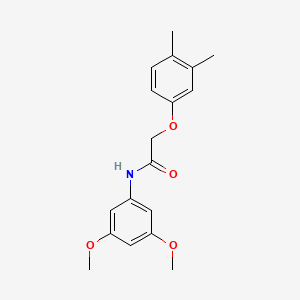
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
